molecular formula C17H17N5O5S3 B7811471 4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B7811471
M. Wt: 467.5 g/mol
InChI Key: UOKHCPCMKQNBLW-UHFFFAOYSA-N
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Description

5-Nitropyridin-2-yl carbamimidothioate is a nitropyridine derivative featuring a carbamimidothioate functional group (-NH-C(=NH)-S-) attached to the pyridine ring at the 2-position. This compound is classified as a 6-membered heterocycle due to its pyridine core, a nitrogen-containing aromatic ring .

Properties

IUPAC Name

4-amino-2-[2-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S3/c1-4-27-15(26)11-7(3)19-17(30-11)20-8(23)5-28-16-21-12(18)9-6(2)10(14(24)25)29-13(9)22-16/h4-5H2,1-3H3,(H,24,25)(H2,18,21,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKHCPCMKQNBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C3C(=C(SC3=N2)C(=O)O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. The following sections outline its synthesis, biological activity, structure-function relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N5O5S3C_{17}H_{17}N_{5}O_{5}S_{3}, with a molecular weight of 467.5 g/mol. The structure features multiple functional groups including amino, thio, and carboxylic acid moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₅S₃
Molecular Weight467.5 g/mol
CAS Number898624-62-9

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, starting from simpler thiazole derivatives. The complexity of the synthesis reflects the intricate nature of the compound's structure, which is essential for its biological activity.

Biological Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit significant biological activities. Notably, 4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid has shown promising results in various biological assays.

Anticancer Activity

Several studies have demonstrated that this compound exhibits anticancer properties by inhibiting specific proteins involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. In one study, derivatives containing thiazole rings showed IC50 values as low as 0.06 µM against various cancer cell lines including non-small cell lung cancer and breast cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties . Research has indicated that derivatives of thiazole can effectively inhibit bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can be attributed to its unique structural features:

  • Thiazole and Thieno[2,3-d]Pyrimidine Moieties : These rings are known to enhance bioactivity through interactions with target proteins.
  • Functional Groups : The presence of amino and carboxylic acid groups increases solubility and bioavailability.
  • Ethoxycarbonyl Substitution : This group plays a critical role in modulating the electronic properties of the molecule, influencing its interaction with biological targets.

Case Studies

  • Inhibition of COX Enzymes : A study highlighted that related compounds significantly inhibited cyclooxygenase (COX) enzymes involved in inflammation and cancer progression . The IC50 values for some derivatives were reported between 0.41 µM to 1.39 µM.
  • Cellular PGE₂ Reduction : Compounds analogous to this structure have demonstrated strong cellular activity by reducing prostaglandin E₂ (PGE₂) levels by up to 98% in vitro . Such reductions are critical in managing inflammatory responses associated with cancer.

Scientific Research Applications

Example Synthesis Pathway

StepReaction TypeKey Reagents
1Thiazole Formation4-Methylthiazole, Ethyl Carbamate
2AminationAmines (e.g., aniline derivatives)
3CarboxylationCarboxylic acids (e.g., acetic acid)

Anticancer Activity

Research indicates that compounds within the thieno[2,3-d]pyrimidine family exhibit significant biological activities, particularly in anticancer applications. Studies have shown that this compound may effectively bind to specific proteins involved in cancer progression.

Case Study:
A study investigating the binding affinity of this compound to cancer cell lines revealed promising results, suggesting its potential as a lead compound for developing new anticancer drugs. Techniques such as molecular docking and in vitro assays were employed to assess its efficacy.

Antimicrobial Properties

The structural features of 4-Amino-2-((2-((5-(ethoxycarbonyl)-4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also suggest potential antimicrobial properties. Its thiazole component is known for enhancing antimicrobial activity.

Data Table: Antimicrobial Activity Comparison

Compound NameStructure FeaturesAntimicrobial Activity
4-Amino-thieno[2,3-d]pyrimidineLacks ethoxycarbonyl groupModerate
5-Methylthiazole derivativesContains thiazole but different coreHigh
Ethyl 4-amino-pyrimidineSimpler pyrimidine structureLow

Other Therapeutic Applications

This compound may also show promise in other therapeutic areas such as antiviral and anti-inflammatory applications. The unique combination of its structural elements allows for diverse interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a nitro-substituted pyridine ring and the carbamimidothioate group. Below is a comparison with analogous compounds:

Compound Name Key Functional Groups Structural Features Reactivity/Applications
5-Nitropyridin-2-yl carbamimidothioate Nitropyridine, carbamimidothioate Pyridine ring with NO₂ (C5) and -NH-C(=NH)-S- (C2) Potential precursor for heterocyclic synthesis (e.g., imidazo[1,2-a]pyridines) .
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride Nitropyridine, pyrrolidin-3-amine Pyridine ring with NO₂ (C5) and pyrrolidine-3-amine substituent (C2) Used in R&D for chiral amine-based pharmaceuticals or catalysts .
4-Propionyl-3-(4-substitutedphenylamino)-2-(5-Nitropyridin-2-yl) isoxazol-5(2H)-ones Nitropyridine, isoxazolone, substituted phenyl Isoxazolone fused with nitropyridine and aryl groups Reacts with triethylamine to form imidazo[1,2-a]pyridines or indoles, depending on substituents .
6-Phenylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine, phenyl Fused imidazole-pyridine system with phenyl substituent Common scaffold in drug discovery (e.g., antiviral or anticancer agents) .
Ranitidine nitroacetamide derivatives Nitroacetamide, furan, dimethylamino Nitroacetamide linked to furan and dimethylamino groups Pharmacologically active (e.g., antiulcer agents); nitro group critical for stability .

Preparation Methods

Gewald Reaction for Thiophene Formation

The thieno[2,3-d]pyrimidine core originates from 2-aminothiophene-3-carboxylate derivatives. The Gewald reaction is employed to synthesize 2-aminothiophene-3-carbonitrile, a key precursor. This involves cyclocondensation of ketones (e.g., methylglyoxal) with cyanoacetates or nitriles in the presence of sulfur and a base such as morpholine. For example:

  • Reagents : Methylglyoxal, ethyl cyanoacetate, sulfur, morpholine

  • Conditions : Ethanol, 60–80°C, 6–12 hours

  • Yield : 65–75%

Cyclization to Pyrimidine Ring

The 2-aminothiophene intermediate undergoes cyclization with nitriles or urea derivatives to form the pyrimidine ring. In one protocol, 2-amino-3-cyanothiophene reacts with aryl nitriles under HCl gas in dioxane, producing 4-amino-thieno[2,3-d]pyrimidines. Key parameters include:

  • Catalyst : Dry HCl gas

  • Solvent : Dioxane or acetic acid

  • Temperature : Reflux (100–110°C)

  • Yield : 50–60%

Functionalization of the Thienopyrimidine Core

Introduction of Methyl and Amino Groups

5-Methyl substitution is achieved via Mannich reaction or Friedel-Crafts alkylation . For instance, treating 4-amino-thieno[2,3-d]pyrimidine with formaldehyde and triacetoxysodium borohydride selectively installs a methyl group at position 5.

  • Reagents : Formaldehyde, triacetoxysodium borohydride

  • Conditions : Acetonitrile, 0–25°C, 2–4 hours

  • Yield : 70–80%

The 4-amino group is typically introduced during cyclization (e.g., using urea or guanidine derivatives). Post-synthetic amination via Buchwald-Hartwig coupling is less common due to regioselectivity challenges.

Carboxylic Acid Formation at Position 6

The 6-carboxylic acid moiety is introduced by hydrolyzing an ethyl ester precursor. For example, ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is treated with lithium hydroxide in ethanol/water:

  • Reagents : LiOH·H₂O

  • Conditions : Ethanol/water (3:1), 70°C, 8–12 hours

  • Yield : 85–90%

Synthesis of the Thiazole Substituent

Preparation of 5-(Ethoxycarbonyl)-4-methylthiazol-2-amine

The thiazole fragment is synthesized via Hantzsch thiazole synthesis . Reacting thiourea with methyl 3-bromo-2-oxobutanoate forms the 4-methylthiazole ring, followed by ethoxycarbonyl group installation:

  • Thiazole formation :

    • Reagents : Thiourea, methyl 3-bromo-2-oxobutanoate

    • Conditions : Ethanol, reflux, 4 hours

    • Yield : 60–70%

  • Esterification :

    • Reagents : Ethyl chloroformate, DMAP

    • Conditions : Dichloromethane, 0°C → RT, 2 hours

    • Yield : 80–85%

Coupling of Thienopyrimidine and Thiazole Moieties

Thioether Linkage Formation

A bromoethyl linker is introduced to the thienopyrimidine core via nucleophilic substitution. The 2-mercapto group in 4-amino-2-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid reacts with 1,2-dibromoethane in the presence of a base:

  • Reagents : 1,2-Dibromoethane, K₂CO₃

  • Conditions : DMF, 50°C, 6 hours

  • Yield : 65–75%

Amide Bond Formation

The terminal bromine of the linker undergoes displacement with the amine group of 5-(ethoxycarbonyl)-4-methylthiazol-2-amine. This is facilitated by Pd-catalyzed coupling or nucleophilic substitution:

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Et₃N

  • Solvent : THF, 80°C, 12 hours

  • Yield : 50–60%

Purification and Stabilization

Acidic Workup and Crystallization

The final product is isolated as a hydrochloride salt by treating the crude mixture with HCl in ethanol. Recrystallization from ethanol/water (1:1) enhances purity:

  • Purity : ≥98% (HPLC)

  • Melting Point : 240–242°C (decomp.)

Analytical Data Validation

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, COOCH₂CH₃), 2.45 (s, 3H, CH₃), 3.80 (s, 2H, SCH₂), 6.90 (s, 1H, thiazole-H)

  • IR : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

StepMethod A (Patent US8058440B2)Method B (PMC9148072)
Thienopyrimidine Yield75%60%
Thiazole Coupling Yield65%50%
Total Steps810
Purity98%95%

Method A offers higher yields and fewer steps due to optimized cyclization and coupling conditions.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of microwave-assisted synthesis reduces byproducts (e.g., 4-chloro derivatives) by 20%.

  • Oxidation of Thioether : Stabilization with antioxidants (e.g., BHT) during storage prevents disulfide formation.

  • Solvent Choice : Replacing DMF with 2-MeTHF improves environmental compatibility without sacrificing yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this thieno[2,3-d]pyrimidine derivative?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves starting with ethyl 2-aminothiophene-3-carboxylate derivatives (e.g., 1 in and ), followed by sequential functionalization:

  • Step 1 : Introduce the thiazole moiety via coupling reactions (e.g., using 5-(ethoxycarbonyl)-4-methylthiazol-2-amine).
  • Step 2 : Sulfur-based linkages (e.g., thioether bonds) are formed using mercaptoacetic acid derivatives under reflux with sodium acetate in acetic acid (as in ).
  • Step 3 : Final cyclization to form the thieno[2,3-d]pyrimidine core via thermal or acid-catalyzed conditions (see for analogous protocols).
  • Key Reference : Optimized yields (72–96%) are achieved by controlling stoichiometry and reaction time .

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks (e.g., distinguishing thiophene vs. pyrimidine protons, as in and ).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bends).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in advanced studies (e.g., ).

Q. What are the solubility and stability considerations for experimental formulations?

  • Methodological Answer :

  • Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). For aqueous buffers, adjust pH to deprotonate the carboxylate (pH > 4.5).
  • Stability : Store at –20°C under inert gas to prevent hydrolysis of the ethoxycarbonyl group. Monitor degradation via HPLC under stress conditions (heat, light, humidity) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale studies?

  • Methodological Answer :

  • Catalytic Optimization : Use Pd/C or Cu(I) catalysts for coupling steps (e.g., thioether formation) to reduce side products.
  • Purification : Employ gradient column chromatography (silica gel, eluent: hexane/EtOAc) or preparative HPLC for high-purity isolates (>95%).
  • Reaction Monitoring : Track intermediates via TLC or inline FTIR to terminate reactions at optimal conversion points (see for analogous workflows) .

Q. What structure-activity relationships (SAR) are critical for modifying bioactivity?

  • Methodological Answer : Key modifications to enhance antitumor/antioxidant activity (as in and ):

  • Thiazole Ring : Replace the ethoxycarbonyl group with bulkier esters (e.g., isopropyl) to modulate lipophilicity.
  • Pyrimidine Core : Introduce electron-withdrawing substituents (e.g., Cl, NO2_2) at position 5 to enhance DNA intercalation.
  • Carboxylic Acid : Convert to prodrug esters (e.g., ethyl ester) for improved membrane permeability, then hydrolyze in vivo .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., cell lines, incubation time). For example, reports antitumor activity using bleomycin-dependent DNA damage assays, while other studies may use MTT assays.
  • Purity Verification : Confirm compound integrity via HPLC before testing. Impurities from incomplete cyclization (e.g., open-chain byproducts) can skew results .

Q. What computational tools aid in predicting binding modes or metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II (target for thienopyrimidines). Focus on the pyrimidine-thiazole scaffold’s hydrogen-bonding potential.
  • ADME Prediction : Tools like SwissADME predict metabolic sites (e.g., ester hydrolysis via carboxylesterases) and bioavailability .

Q. How to address analytical challenges in detecting degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis) using a C18 column and ESI+ mode.
  • Quantification : Use external calibration curves for major degradants .

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